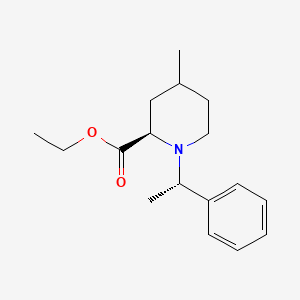
Propionaldehyde-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionaldehyde-d3, also known as deuterated propionaldehyde, is a deuterium-labeled compound with the molecular formula C3H5DO. It is a colorless liquid with a pungent, fruity odor. The deuterium labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionaldehyde-d3 can be synthesized through several methods. One common method involves the deuteration of propionaldehyde using deuterium gas (D2) in the presence of a catalyst. Another method involves the reduction of propionic acid-d3 using a reducing agent such as lithium aluminum deuteride (LiAlD4).
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation of ethylene-d4 with carbon monoxide and deuterium gas in the presence of a rhodium-based catalyst. This process yields a mixture of deuterated aldehydes, which can be separated and purified to obtain this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propionaldehyde-d3 undergoes various chemical reactions typical of aldehydes, including:
Oxidation: this compound can be oxidized to propionic acid-d3 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to propanol-d3 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Propionic acid-d3.
Reduction: Propanol-d3.
Condensation: β-hydroxy aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Propionaldehyde-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in NMR studies to investigate molecular structures and dynamics.
Isotope Tracing: Employed in metabolic studies to trace the pathways of carbon atoms in biochemical reactions.
Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Material Science: Utilized in the study of polymerization processes and the development of new materials.
Wirkmechanismus
The mechanism of action of propionaldehyde-d3 involves its interaction with various molecular targets and pathways. In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol group by the addition of hydrogen atoms. The deuterium labeling allows for precise tracking of these transformations in NMR studies.
Vergleich Mit ähnlichen Verbindungen
Propionaldehyde-d3 can be compared with other deuterated aldehydes such as acetaldehyde-d4 and butyraldehyde-d4. While all these compounds share similar chemical properties due to the presence of the aldehyde group, this compound is unique in its three-carbon structure, which makes it a valuable intermediate in various synthetic pathways. Additionally, its deuterium labeling provides distinct advantages in NMR spectroscopy and isotope tracing studies.
Similar Compounds
Acetaldehyde-d4: A two-carbon deuterated aldehyde.
Butyraldehyde-d4: A four-carbon deuterated aldehyde.
Valeraldehyde-d5: A five-carbon deuterated aldehyde.
Eigenschaften
Molekularformel |
C3H6O |
|---|---|
Molekulargewicht |
61.10 g/mol |
IUPAC-Name |
3,3,3-trideuteriopropanal |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3 |
InChI-Schlüssel |
NBBJYMSMWIIQGU-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC=O |
Kanonische SMILES |
CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



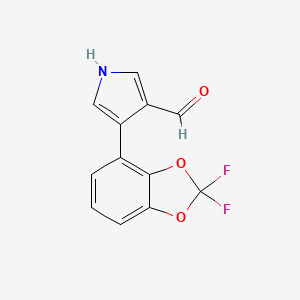


![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
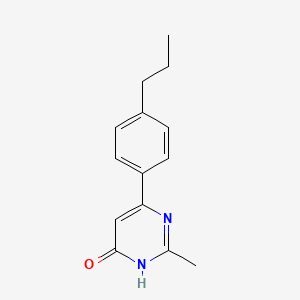
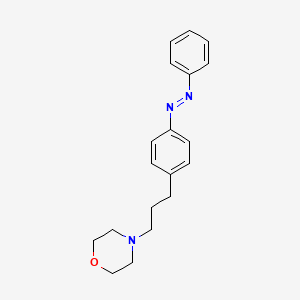
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
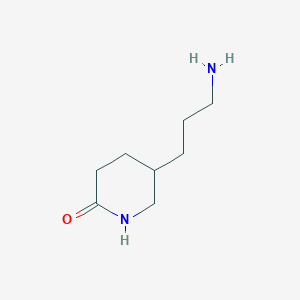
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
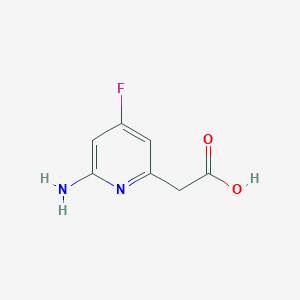
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
